![molecular formula C9H8FN3 B2555614 1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 727967-95-5](/img/structure/B2555614.png)
1-(4-fluorophenyl)-1H-pyrazol-5-amine
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Overview
Description
The compound “1-(4-fluorophenyl)-1H-pyrazol-5-amine” is a type of fluorinated pyrazole . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
The synthesis of fluorinated pyrazoles can be performed via a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined by various spectroscopic techniques, including FT-IR, HR-MS, 1D and 2D NMR analysis .Scientific Research Applications
Synthesis and Structural Properties
- Synthesis of Pyrazole Derivatives : 1-(4-fluorophenyl)-1H-pyrazol-5-amine has been utilized in the synthesis of various 1,5-diaryl pyrazole derivatives with antimicrobial properties, showcasing its potential in medicinal chemistry (Ragavan et al., 2010).
- Structural Analysis and Conformation : The compound's structural conformation has been analyzed, indicating that the central pyrazole ring adopts an envelope conformation, providing insights into its molecular geometry and potential interactions (Abdel-Wahab et al., 2013).
- Crystallographic Studies : Extensive crystallographic studies have been conducted to understand the dihedral angles and molecular packing of various pyrazole compounds, aiding in the comprehension of their chemical behavior and potential applications (Yamuna et al., 2014).
Applications in Drug Discovery and Material Science
- Development of Anticancer Agents : The compound has been involved in the synthesis of derivatives that exhibit activity against important cancer kinases, highlighting its role in the development of novel anticancer drugs (Abu Thaher et al., 2012).
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity, suggesting its potential in creating new antimicrobial agents (Khalifa & Abdelbaky, 2008).
- Nonlinear Optical Studies : The compound has been used in the synthesis of materials with considerable nonlinear optical properties, indicating its potential application in the field of optoelectronics and photonics (Tamer et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorophenyl)-1H-pyrazol-5-amine is the Mitogen-activated protein kinase 14 (MAPK14) in humans . MAPK14 is a protein that plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
This compound interacts with its target, MAPK14, leading to changes in the protein’s activity . .
Biochemical Pathways
The biochemical pathways affected by this compound are not fully known. Given its target, it is likely that it influences pathways related to inflammation, cell growth, and apoptosis. More research is needed to fully understand the downstream effects of its action .
Result of Action
The molecular and cellular effects of this compound’s action are not well understood. Given its target, it may influence cellular processes such as inflammation, cell growth, and apoptosis. More research is needed to fully understand these effects .
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZBCKOEKMKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
727967-95-5 |
Source
|
Record name | 1-(4-fluorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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